6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine 6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15792983
InChI: InChI=1S/C7H4FN3O2/c8-7-1-5-4(2-10-7)6(3-9-5)11(12)13/h1-3,9H
SMILES:
Molecular Formula: C7H4FN3O2
Molecular Weight: 181.12 g/mol

6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine

CAS No.:

Cat. No.: VC15792983

Molecular Formula: C7H4FN3O2

Molecular Weight: 181.12 g/mol

* For research use only. Not for human or veterinary use.

6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine -

Specification

Molecular Formula C7H4FN3O2
Molecular Weight 181.12 g/mol
IUPAC Name 6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Standard InChI InChI=1S/C7H4FN3O2/c8-7-1-5-4(2-10-7)6(3-9-5)11(12)13/h1-3,9H
Standard InChI Key AKMXQJXZLRNSJA-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=CN=C1F)C(=CN2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

6-Fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine belongs to the class of nitrogen-containing heterocycles, which are pivotal in drug design due to their ability to mimic natural biochemical structures. The compound’s molecular formula is C₇H₄FN₃O₂, with a molar mass of 197.13 g/mol . Key structural attributes include:

  • Bicyclic Framework: The fusion of a pyrrole ring (five-membered, aromatic, with one nitrogen) and a pyridine ring (six-membered, aromatic, with one nitrogen) creates a planar structure conducive to π-π stacking interactions in biological systems .

  • Substituent Effects: The electron-withdrawing nitro group (-NO₂) at position 3 and fluorine atom (-F) at position 6 induce polarization, enhancing solubility in polar solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .

  • Tautomerism: The 1H-pyrrolo[3,2-c]pyridine system exhibits tautomerism, where the hydrogen atom on the pyrrole nitrogen can shift, influencing electronic distribution and binding affinity .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₇H₄FN₃O₂
Molecular Weight197.13 g/mol
SMILES NotationO=N(=O)C1=CNC=2C=C(F)C=NC21
InChI KeyADZBMEMTYYFHLA-UHFFFAOYSA-N
SolubilityModerate in DMSO, DMF; low in water
LogP (Partition Coefficient)Estimated 1.2 (moderate lipophilicity)

The nitro group serves as a versatile handle for further chemical modifications, such as reduction to amine (-NH₂) or conversion to other functional groups, enabling diversification in drug discovery campaigns .

StepReagents/ConditionsYield (%)
NitrationHNO₃, H₂SO₄, 90°C, 1 h65–75
CyclizationFe, AcOH, 100°C, 5 h50–60
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 125°C, microwave, 26 min60–70

Challenges in synthesis include regioselective fluorination and avoiding over-nitration, which may necessitate protective group strategies or orthogonal reactivity .

CompoundTargetIC₅₀/EC₅₀Cell Line/Model
10tTubulin0.12–0.21 μMHeLa, SGC-7901, MCF-7
4hFGFR12.8 nMEnzymatic assay

The fluorine atom enhances metabolic stability and bioavailability, while the nitro group may participate in hydrogen bonding with biological targets, as suggested by molecular docking studies .

Molecular Interactions and Binding Modes

Computational modeling of related compounds provides insights into the potential binding mechanisms of 6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine:

  • Tubulin Binding: Docking studies suggest that the nitro group forms hydrogen bonds with Thrα179 and Asnβ349 residues in the colchicine-binding site, while the fluorine atom engages in hydrophobic interactions with Valβ318 .

  • Kinase Binding: In FGFR1, the pyrrolopyridine core occupies the ATP-binding pocket, with the nitro group stabilizing interactions via water-mediated hydrogen bonds .

Future Directions and Applications

  • Drug Discovery: Functionalization of the nitro group could yield prodrugs or targeted therapies (e.g., antibody-drug conjugates).

  • Chemical Biology: Use as a fluorescent probe or photoaffinity label to study protein-ligand interactions.

  • Material Science: Exploration of electronic properties for organic semiconductors.

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